2-(but-3-en-2-yloxy)-2,3-dihydro-1H-isoindole-1,3-dione
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Overview
Description
2-(but-3-en-2-yloxy)-2,3-dihydro-1H-isoindole-1,3-dione is an organic compound that belongs to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. This compound, in particular, features a unique structure that includes a but-3-en-2-yloxy group attached to the isoindoline core, making it a subject of interest in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(but-3-en-2-yloxy)-2,3-dihydro-1H-isoindole-1,3-dione typically involves the reaction of isoindoline-1,3-dione with but-3-en-2-ol under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by nucleophilic substitution to attach the but-3-en-2-yloxy group to the isoindoline core. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing waste and improving the overall sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(but-3-en-2-yloxy)-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the double bonds or other reactive sites within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide) are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce saturated or partially reduced compounds. Substitution reactions can lead to the formation of various substituted isoindoline derivatives.
Scientific Research Applications
2-(but-3-en-2-yloxy)-2,3-dihydro-1H-isoindole-1,3-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(but-3-en-2-yloxy)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Isoindoline-1,3-dione: A closely related compound that serves as a precursor in the synthesis of 2-(but-3-en-2-yloxy)-2,3-dihydro-1H-isoindole-1,3-dione.
But-3-en-2-yl acetate: Another compound featuring the but-3-en-2-yl group, used in different chemical contexts.
Uniqueness
This compound is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-but-3-en-2-yloxyisoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-3-8(2)16-13-11(14)9-6-4-5-7-10(9)12(13)15/h3-8H,1H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPOPIOOTOIHQKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C)ON1C(=O)C2=CC=CC=C2C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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